molecular formula C4H10N2O4 B13196339 (S)-3,4-diamino-4-oxobutanoic acid hydrate

(S)-3,4-diamino-4-oxobutanoic acid hydrate

Cat. No.: B13196339
M. Wt: 150.13 g/mol
InChI Key: UWVJGYZQWDOHJU-DKWTVANSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3,4-diamino-4-oxobutanoic acid hydrate is a compound of interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,4-diamino-4-oxobutanoic acid hydrate typically involves multi-step organic reactions. One common method includes the protection of amino groups, followed by selective oxidation and subsequent deprotection. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. These reactors allow precise control over reaction conditions such as temperature, pressure, and pH, ensuring high yield and purity of the final product. The use of continuous flow systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3,4-diamino-4-oxobutanoic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce hydroxy acids.

Scientific Research Applications

(S)-3,4-diamino-4-oxobutanoic acid hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which (S)-3,4-diamino-4-oxobutanoic acid hydrate exerts its effects involves its interaction with specific molecular targets. The amino and oxo groups allow it to form hydrogen bonds and interact with enzymes, influencing various biochemical pathways. These interactions can modulate enzyme activity, affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-diaminobutanoic acid: Lacks the oxo group, resulting in different reactivity.

    4-oxobutanoic acid: Lacks amino groups, affecting its biological activity.

    3-amino-4-oxobutanoic acid: Contains only one amino group, altering its chemical properties.

Uniqueness

(S)-3,4-diamino-4-oxobutanoic acid hydrate is unique due to the presence of both amino and oxo groups, which confer distinct reactivity and potential for diverse applications. Its stereochemistry also plays a crucial role in its interactions and effectiveness in various applications.

Properties

Molecular Formula

C4H10N2O4

Molecular Weight

150.13 g/mol

IUPAC Name

(3S)-3,4-diamino-4-oxobutanoic acid;hydrate

InChI

InChI=1S/C4H8N2O3.H2O/c5-2(4(6)9)1-3(7)8;/h2H,1,5H2,(H2,6,9)(H,7,8);1H2/t2-;/m0./s1

InChI Key

UWVJGYZQWDOHJU-DKWTVANSSA-N

Isomeric SMILES

C([C@@H](C(=O)N)N)C(=O)O.O

Canonical SMILES

C(C(C(=O)N)N)C(=O)O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.